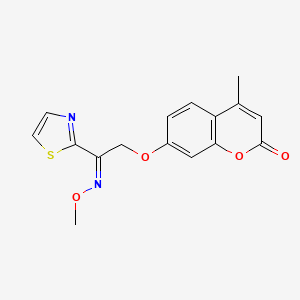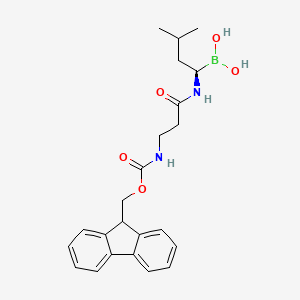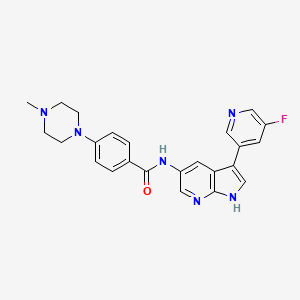
SARS-CoV-2 nsp14-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2 nsp14-IN-3 is a compound designed to inhibit the non-structural protein 14 (nsp14) of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This protein plays a crucial role in viral RNA replication and transcription, making it a significant target for antiviral drug development. The nsp14 protein has dual functions: an N-terminal exonuclease domain (ExoN) and a C-terminal guanine-N7-methyltransferase (N7-MTase) domain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 nsp14-IN-3 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis processes, including batch and continuous flow reactions. The production process would be optimized for yield, purity, and cost-effectiveness, adhering to Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: SARS-CoV-2 nsp14-IN-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Various substitution reactions can be carried out to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
SARS-CoV-2 nsp14-IN-3 has several scientific research applications, including:
Chemistry: The compound is used in studies to understand the chemical properties and reactivity of nsp14 inhibitors.
Biology: It is employed in biological assays to investigate the inhibition of nsp14 and its effects on viral replication.
Medicine: this compound is a potential candidate for antiviral drug development, aiming to treat COVID-19 by targeting the nsp14 protein.
Industry: The compound is used in the pharmaceutical industry for the development of antiviral therapies and in research to discover new inhibitors
Mechanism of Action
SARS-CoV-2 nsp14-IN-3 exerts its effects by inhibiting the nsp14 protein, which is essential for viral RNA replication and transcription. The compound binds to the active sites of the N-terminal exonuclease domain and the C-terminal guanine-N7-methyltransferase domain, thereby blocking their enzymatic activities. This inhibition disrupts the viral replication process, reducing the viral load and preventing the spread of the virus .
Comparison with Similar Compounds
SARS-CoV nsp14 inhibitors: Compounds targeting the nsp14 protein of the original SARS-CoV virus.
MERS-CoV nsp14 inhibitors: Inhibitors designed to target the nsp14 protein of the Middle East Respiratory Syndrome Coronavirus.
Common human coronavirus nsp14 inhibitors: Compounds targeting nsp14 in other human coronaviruses such as OC43, HKU1, 229E, and NL63
Uniqueness: SARS-CoV-2 nsp14-IN-3 is unique due to its high specificity and potency against the nsp14 protein of SARS-CoV-2. Unlike inhibitors targeting other coronaviruses, this compound has been optimized to effectively inhibit the dual functions of the nsp14 protein, making it a promising candidate for antiviral therapy against COVID-19 .
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-formyl-4-methyl-N-[2-methyl-3-(2-oxoimidazolidin-1-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c1-10-8-14(24-15(10)9-21)16(22)19-12-4-3-5-13(11(12)2)20-7-6-18-17(20)23/h3-5,8-9H,6-7H2,1-2H3,(H,18,23)(H,19,22) |
InChI Key |
ZJRJCWRBMHUFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=C(C(=CC=C2)N3CCNC3=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-[4-(Aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol](/img/structure/B10861315.png)


![[(3S)-6-fluoro-3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone](/img/structure/B10861337.png)
![3-[[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B10861343.png)




![9-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-6-deoxy-alpha-L-mannofuranosyl)-N-benzoyl-9H-purin-6-amine](/img/structure/B10861376.png)


